3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide is a complex organic compound that features a benzenesulfonyl group and a dioxoisoindolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The dioxoisoindolyl group is introduced through a subsequent reaction involving phthalic anhydride and a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxoisoindolyl moiety may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)propanamide
- 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-6-yl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide is unique due to the specific position of the dioxoisoindolyl group, which can influence its reactivity and binding properties. This positional difference can result in distinct biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-17(22)14-8-7-12(11-15(14)18(20)23)19-16(21)9-10-26(24,25)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZLIWDPFXWGPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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